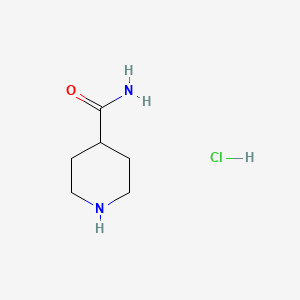

Piperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSYTYYSDFJBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591347 | |

| Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39674-99-2 | |

| Record name | 39674-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-4-carboxamide hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with cyanogen bromide to form piperidine-4-carbonitrile, which is then hydrolyzed to piperidine-4-carboxamide. The final step involves the conversion of piperidine-4-carboxamide to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form piperidine-4-carboxylic acid.

Reduction: It can be reduced to form piperidine-4-methanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Piperidine-4-carboxylic acid.

Reduction: Piperidine-4-methanol.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Piperidine derivatives are crucial in the pharmaceutical industry due to their ability to interact with biological targets. Piperidine-4-carboxamide hydrochloride has been studied extensively for its potential as an antimicrobial agent and its role in targeting specific enzymes.

Antimicrobial Activity

Recent studies have identified piperidine-4-carboxamides as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. Research indicates that these compounds demonstrate significant antimicrobial activity against Mycobacterium abscessus, a pathogen associated with severe infections . The ability to inhibit DNA gyrase suggests potential applications in treating resistant bacterial infections.

Neurological Disorders

Another notable application of piperidine-4-carboxamide derivatives is in the treatment of neurological disorders. For instance, compounds derived from this structure have shown promise in modulating serotonin receptors, particularly the 5HT2A receptor, which is implicated in various psychiatric conditions . These findings open avenues for developing new medications aimed at treating disorders such as schizophrenia and depression.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, leading to the formation of complex molecules.

Synthesis of Piperidine Derivatives

The compound can be utilized to synthesize a range of piperidine derivatives through methods such as hydrogenation and coupling reactions. For example, recent advancements have demonstrated the use of palladium-catalyzed reactions to produce fluorinated piperidines, which are valuable in drug design due to their enhanced pharmacological properties .

Precursor for Active Pharmaceutical Ingredients

This compound acts as a precursor for several active pharmaceutical ingredients (APIs). Its derivatives are involved in the synthesis of drugs used for treating conditions like Alzheimer’s disease and other cognitive disorders . The ability to modify its structure allows chemists to tailor compounds for specific therapeutic effects.

Case Studies and Research Findings

The following table summarizes key research findings and case studies that highlight the applications of this compound:

Mechanism of Action

The mechanism of action of piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Key Findings :

- Anti-CMV Activity: Substitutions at the 4-position of the piperidine ring are critical. Pyrrole, indole, or thienopyrrole groups enhance CMV inhibition, while substitutions at 2- or 3-positions abolish activity .

- Solubility and Bioavailability : Hydrochloride salts (e.g., N-(2-fluorophenylethyl) derivatives) improve water solubility, facilitating in vivo administration .

Physicochemical Properties

| Property | Piperidine-4-carboxamide Hydrochloride | N-(5-chloro-2-hydroxyphenyl) Derivative | N,4-Dimethyl Derivative |

|---|---|---|---|

| Molecular Formula | C6H12N2O·HCl | C12H15ClN2O2·HCl | C8H17ClN2O |

| Purity | ≥98% (HPLC) | ≥95% | ≥98% (HPLC) |

| Storage | Room temperature | -20°C | Room temperature |

| Hazards | Irritant (eyes/skin) | Non-hazardous (industrial use) | No known hazards |

| Applications | Antiviral, enzyme inhibition | Industrial research | Preclinical drug development |

Notes:

- Safety profiles vary significantly. For example, 4-(Phenylamino)-1-(phenylmethyl)piperidine-4-carboxylic acid hydrochloride requires strict handling to avoid contact with food or mucous membranes , whereas N,4-dimethyl derivatives are classified as non-hazardous .

Insights :

- Low yields (e.g., 32% for naphthalene derivatives) highlight challenges in sterically hindered syntheses .

- Use of coupling agents like HATU improves amide bond formation efficiency in polar solvents like DMF .

Research and Development Trends

- Antiviral Agents : Piperidine-4-carboxamides with pyridine spacers show promise for CMV therapy, particularly when combined with FDA-approved antivirals .

- Cancer Therapeutics : Modifications such as diphenylmethoxy or quinazolinyl groups are explored in WNT signaling inhibitors .

- Safety: Derivatives like 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride are prioritized for low toxicity in industrial research .

Biological Activity

Piperidine-4-carboxamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

Piperidine-4-carboxamide, characterized by its piperidine ring with a carboxamide functional group, serves as a precursor for numerous derivatives. The synthesis typically involves reactions such as amino-dechlorination and amino-dealkoxylation, leading to derivatives that exhibit enhanced biological activity. Techniques like Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H NMR) are employed to confirm the structure of synthesized compounds .

1. Antiviral Activity

Piperidine-4-carboxamide derivatives have shown promising anti-HIV properties, particularly as CCR5 antagonists. For instance, the compound TAK-220 demonstrated high binding affinity (IC₅₀ = 3.5 nM) and potent inhibition of HIV-1 envelope-mediated membrane fusion (IC₅₀ = 0.42 nM). It effectively inhibited the replication of CCR5-using HIV-1 clinical isolates, with mean EC₅₀ values around 1.1 nM . This positions piperidine derivatives as potential candidates for HIV therapy.

2. Analgesic Effects

Research indicates that certain piperidine-4-carboxamide derivatives possess significant analgesic effects. In animal models, compounds SS2 and SS4 were evaluated for their ability to induce analgesia, with effects observable within 15 minutes post-administration and lasting up to 180 minutes. The analgesic mechanism appears linked to dopamine receptor activity, suggesting that these compounds could serve as effective pain relievers .

3. Antimicrobial Activity

The antibacterial properties of piperidine-4-carboxamide derivatives have been assessed against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited comparable or superior activity compared to standard antibiotics, indicating their potential use in treating bacterial infections . Additionally, certain analogs have been identified as inhibitors of Mycobacterium tuberculosis DNA gyrase, highlighting their relevance in tuberculosis treatment .

Table 1: Summary of Biological Activities of Piperidine-4-Carboxamide Derivatives

| Activity Type | Compound | IC₅₀/EC₅₀ Values | Notes |

|---|---|---|---|

| Anti-HIV | TAK-220 | IC₅₀ = 3.5 nM | High CCR5 binding affinity |

| EC₅₀ = 1.1 nM | Effective against clinical isolates | ||

| Analgesic | SS2 | Significant at 50 mg/kg | Onset within 15 minutes |

| SS4 | Significant at 50 mg/kg | Duration up to 180 minutes | |

| Antibacterial | Various | MIC values vary | Effective against Gram-positive bacteria |

| Tuberculostatic | Specific Derivatives | MIC = 2-4 μg/mL | Strong activity against M. tuberculosis |

Q & A

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations to assess ligand-receptor stability, particularly for σ1 receptor complexes .

- Quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) to predict blood-brain barrier permeability for CNS-targeted derivatives .

- Free-energy perturbation (FEP) calculations to optimize substituent effects on binding free energy .

How can piperidine-4-carboxamide derivatives be applied in antiviral research, specifically against SARS-CoV-2?

Q. Advanced Research Focus

- Rational design of derivatives with naphthalen-1-yl or fluorobenzyl substituents to inhibit viral proteases (e.g., 3CL<sup>pro</sup>) via π-π stacking and hydrogen bonding .

- In vitro antiviral assays measuring EC50 values in Vero E6 cells, with cytotoxicity assessed via MTT assays .

- Dose-response studies to identify compounds with selectivity indices (SI) >10, indicating therapeutic potential .

How should researchers address contradictory data in receptor affinity assays for piperidine-4-carboxamide derivatives?

Q. Advanced Research Focus

- Assay validation : Ensure consistency in radioligand purity (e.g., [³H]-(+)-pentazocine for σ1) and membrane preparation protocols .

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare Ki values across replicates .

- Control experiments : Include reference compounds (e.g., haloperidol for σ receptors) to benchmark results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.